[2-(2-Methoxyethoxy)phenyl]amine hydrochloride
Description
Properties
IUPAC Name |
2-(2-methoxyethoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-11-6-7-12-9-5-3-2-4-8(9)10;/h2-5H,6-7,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPQBONQNWDNED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Spectral Characterization of [2-(2-Methoxyethoxy)phenyl]amine Hydrochloride
This guide serves as an in-depth technical resource for the characterization and handling of [2-(2-Methoxyethoxy)phenyl]amine hydrochloride , a critical intermediate often employed in the synthesis of EGFR tyrosine kinase inhibitors (e.g., Erlotinib analogs).
Compound Identity & Significance
This compound is a mono-substituted aniline derivative featuring a glycol ether side chain. The hydrochloride salt form is preferred in process chemistry due to its enhanced stability, crystallinity, and water solubility compared to the free base (an oil or low-melting solid).
| Property | Detail |
| Chemical Name | This compound |
| Synonyms | 2-(2-Methoxyethoxy)aniline HCl; 2-Amino-1-(2-methoxyethoxy)benzene hydrochloride |
| CAS Number | 1559062-15-5 (HCl Salt); 72806-66-7 (Free Base) |
| Molecular Formula | C |
| Molecular Weight | 203.67 g/mol (Salt); 167.21 g/mol (Free Base) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in non-polar organics (Hexane, Toluene) |
Synthetic Pathway & Causality
To understand the impurity profile and spectral nuances, one must understand the synthesis. The standard route involves a Williamson ether synthesis followed by a nitro-reduction.[6]
Strategic Rationale
-
Regioselectivity: Starting with 2-nitrophenol ensures the ether chain is strictly in the ortho position.
-
Salt Formation: The final conversion to the HCl salt is not merely for storage; it protects the amine from oxidation (browning) and facilitates purification via recrystallization, removing unreacted neutral impurities.
Figure 1: Synthetic workflow from 2-nitrophenol to the target hydrochloride salt.
Spectral Characterization (NMR, IR, MS)[7]
A. Nuclear Magnetic Resonance ( H-NMR)
Solvent Choice: DMSO-
Predicted & Observed Shifts (DMSO-
)
The protonation of the amine (
| Position | Type | Multiplicity | Integration | Structural Assignment | |
| Ammonium | 9.5 - 10.2 | Broad Singlet | 3H | Charged amine protons (Exchangeable). | |
| Aromatic | Ar-H | 7.2 - 7.4 | Multiplet | 2H | Protons at C3/C5 positions. |
| Aromatic | Ar-H | 6.9 - 7.1 | Multiplet | 2H | Protons at C4/C6 (Ortho/Para to ether). |
| Ether | 4.15 - 4.25 | Triplet ( | 2H | Methylene adjacent to Phenoxy ring. | |
| Ether | 3.65 - 3.75 | Triplet ( | 2H | Methylene adjacent to Methoxy group. | |
| Methoxy | 3.30 - 3.35 | Singlet | 3H | Terminal methyl group. |
Critical Interpretation Note:
-
The "Salt Shift": In the free base, the aromatic protons ortho to the amine typically appear upfield (approx. 6.6 ppm) due to the lone pair donation. In the HCl salt, this donation is blocked, shifting these protons downfield to ~7.0+ ppm.
-
Water Signal: Expect a water peak at ~3.33 ppm in DMSO, which may overlap with the terminal methoxy singlet. Verify integration carefully or use D
O exchange to confirm.
B. Infrared Spectroscopy (FT-IR)
The IR spectrum validates the salt formation and the integrity of the ether chain.
| Frequency (cm | Assignment | Diagnostic Feature |
| 2600 - 3200 | Broad, strong band. Characteristic of ammonium salts ( | |
| 2800 - 3000 | Aliphatic stretches from the ethoxy side chain. | |
| 1500 - 1600 | Ring breathing modes. | |
| 1200 - 1250 | Asymmetric ether stretch (Ph-O-C). Strong intensity. | |
| 1050 - 1150 | Aliphatic ether stretch. |
C. Mass Spectrometry (ESI-MS)
Method: Electrospray Ionization (ESI) in Positive Mode.
-
Note: In MS, the HCl salt dissociates. You will observe the mass of the protonated free base
. -
Molecular Ion:
(Base Peak). -
Fragmentation Pattern:
- (Loss of Methanol, rare in soft ionization).
-
(Loss of the ethoxy side chain
, leaving the aminophenol core).
Experimental Protocols
Protocol 1: Verification of Salt Formation (Chloride Test)
Before using the material in critical steps, verify it is the hydrochloride salt and not the free base.
-
Dissolve 10 mg of the sample in 1 mL of dilute nitric acid (
). -
Add 2-3 drops of Silver Nitrate (
) solution. -
Observation: A dense white precipitate (
) confirms the presence of the chloride counterion.
Protocol 2: Solubility Check for Process Optimization
If using this intermediate for nucleophilic attack (e.g., on a quinazoline core):
-
Free Base Generation: The HCl salt is often too stable for direct nucleophilic substitution.
-
Procedure: Suspend the salt in EtOAc. Add 1.1 equivalents of saturated
. Stir vigorously for 15 minutes. Separate the organic layer, dry over , and concentrate. Use the resulting oil immediately to prevent oxidation.
References
-
Preparation of Quinazoline Derivatives. (Erlotinib Intermediates). World Intellectual Property Organization, WO2007138613A2. (Describes the nitro-precursor and reduction pathways). Link
-
Sigma-Aldrich Product Specification. this compound (CAS 1559062-15-5). Merck KGaA. Link
-
BenchChem Technical Guide. Synthesis of 2-(2-Hydroxyethoxy)-4-nitroaniline (Analogous Chemistry). BenchChem.[6][8] Link
-
PubChem Compound Summary. 2-(2-Methoxyethoxy)aniline (Free Base Data). National Center for Biotechnology Information. Link
Sources
- 1. 2-(2-Methoxyethoxy)aniline DiscoveryCPR 72806-66-7 [sigmaaldrich.com]
- 2. You are being redirected... [hit2lead.com]
- 3. CN108299259B - Preparation method of 2-amino-5-thiophenyl- (2-methoxy) acetanilide - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. scienceopen.com [scienceopen.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. dovepress.com [dovepress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Solubility Profile of [2-(2-Methoxyethoxy)phenyl]amine Hydrochloride in Organic Solvents
Executive Summary & Compound Identity
[2-(2-Methoxyethoxy)phenyl]amine hydrochloride (often referred to as 2-(2-Methoxyethoxy)aniline HCl) is a specialized aromatic amine intermediate. It is frequently utilized in the synthesis of tyrosine kinase inhibitors (e.g., EGFR or VEGFR inhibitors) where the 2-methoxyethoxy side chain serves a critical role: it modulates the lipophilicity (LogP) of the final drug molecule and improves aqueous solubility compared to simple alkyl chains.
Understanding the solubility profile of this hydrochloride salt is essential for process chemists optimizing nucleophilic aromatic substitutions, recrystallization yields, and purification protocols.
Chemical Identity
| Parameter | Detail |
| Systematic Name | This compound |
| Common Synonyms | 2-(2-Methoxyethoxy)aniline HCl; o-(2-Methoxyethoxy)aniline hydrochloride |
| CAS Number (Free Base) | 72806-66-7 |
| Molecular Formula | C₉H₁₃NO₂[1][2][3][4][5][6][7][8][9] · HCl |
| Molecular Weight | 203.67 g/mol (Salt); 167.21 g/mol (Free Base) |
| Physical Form | White to off-white crystalline solid (typically hygroscopic) |
Solubility Profile & Solvent Selection
As a Senior Application Scientist, I categorize the solubility of this compound based on the interplay between its ionic ammonium head group (hydrophilic/polar) and its methoxyethoxy tail (amphiphilic).
Theoretical Solubility Matrix
The hydrochloride salt form drastically alters solubility compared to the free base. While the free base is soluble in non-polar organic solvents, the HCl salt requires high dielectric constants or hydrogen-bonding capability.
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Polar Protic | Water, Methanol, Ethanol | High (>100 mg/mL) | Strong ion-dipole interactions and hydrogen bonding with the ammonium cation and ether oxygens. |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Excellent solvation of the cation; standard solvents for SNAr reactions involving this salt. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate (10–50 mg/mL) | The methoxyethoxy chain provides enough lipophilicity to allow partial solubility, unlike unsubstituted aniline HCl which is typically insoluble. |
| Ethers/Esters | THF, Ethyl Acetate | Low (<5 mg/mL) | The ionic lattice energy typically exceeds the solvation energy provided by these moderately polar solvents. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Insoluble (<1 mg/mL) | Used effectively as antisolvents to precipitate the salt from reaction mixtures. |
Critical Solvation Dynamics
The 2-methoxyethoxy substituent is not passive. Unlike a simple ethyl group, the ether oxygen in the chain acts as a hydrogen bond acceptor. This creates a "self-solvating" effect that can:
-
Increase solubility in chlorinated solvents compared to bare aniline salts.
-
Lower the melting point of the salt lattice, occasionally leading to "oiling out" during recrystallization if cooling is too rapid.
Visualization: Solvation & Workflow
Diagram 1: Solvation Mechanism & Interaction Logic
This diagram illustrates how different solvent classes interact with the specific structural motifs of the molecule.
Caption: Interaction map showing how solvent classes target specific structural regions (Ionic Head vs. Amphiphilic Tail) to determine solubility.
Experimental Protocols (Self-Validating)
Protocol A: Gravimetric Saturation Method (Standard)
Objective: Determine saturation limit at 25°C.
-
Preparation: Weigh approx. 100 mg of [2-(2-Methoxyethoxy)phenyl]amine HCl into a 4 mL HPLC vial.
-
Solvent Addition: Add the target solvent (e.g., Methanol) in 100 µL increments.
-
Equilibration: Vortex for 30 seconds after each addition. If the solid dissolves completely, the compound is "High Solubility" (>1000 mg/mL).
-
Saturation: If solid remains after adding 1.0 mL total solvent, place the vial in a thermomixer at 25°C / 500 rpm for 24 hours.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a pre-weighed vial.
-
Evaporation: Evaporate the solvent (Genevac or N2 stream) and weigh the residue.
-
Calculation:
Protocol B: Recrystallization (Purification)
Context: This salt is often generated in situ. To purify it from non-polar impurities, use a solvent/antisolvent system.
-
Dissolution: Dissolve crude solid in the minimum amount of warm Ethanol or Isopropanol (approx. 50-60°C).
-
Filtration: Hot filter if insoluble particulates (inorganic salts) are present.
-
Precipitation: Slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) while stirring. Ratio of Solvent:Antisolvent should be roughly 1:3 to 1:5.
-
Cooling: Allow to cool to room temperature, then 0°C.
-
Collection: Filter the white crystals and wash with cold Ether.
Handling & Stability Insights
-
Hygroscopicity: Aniline hydrochloride salts are prone to absorbing atmospheric moisture. The methoxyethoxy chain increases this tendency compared to simple anilines. Store in a desiccator or under inert gas (Nitrogen/Argon).
-
Disproportionation: In the presence of strong bases (even wet basic alumina) or during extraction with aqueous bicarbonate, the salt will revert to the free base (an oil).
-
Check: If your solid turns into an oily droplet in water, the pH is likely > 7, and you have liberated the free base.
-
Diagram 2: Solubility Testing Workflow
Caption: Step-by-step decision tree for gravimetric solubility determination.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12213035, 2-(2-Methoxyethoxy)aniline. Retrieved from [Link]
- Google Patents (2020).WO2020010252A1 - Fused ring compound having urea structure. (Describes usage of methoxyethoxy aniline intermediates).
Sources
- 1. prepchem.com [prepchem.com]
- 2. When 1-chloro-2-methylbenzene is treated with sodium amide in amm... | Study Prep in Pearson+ [pearson.com]
- 3. WO2020010252A1 - Fused ring compound having urea structure - Google Patents [patents.google.com]
- 4. WO2020010252A1 - Fused ring compound having urea structure - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
use of [2-(2-Methoxyethoxy)phenyl]amine hydrochloride in organic synthesis
Topic: Strategic Utilization of [2-(2-Methoxyethoxy)phenyl]amine Hydrochloride in Organic Synthesis Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Part 1: Executive Summary & Strategic Value
This compound (CAS: 1559062-15-5) is a specialized aniline building block designed to address one of the most persistent challenges in drug discovery: solubility optimization without sacrificing potency .
In the context of kinase inhibitor development (particularly EGFR, ALK, and BTK inhibitors), the "anilino" moiety is a critical pharmacophore. However, traditional lipophilic substituents often lead to poor pharmacokinetic (PK) profiles. This compound introduces a "mini-PEG" (2-methoxyethoxy) motif at the ortho-position.
Key Synthetic Advantages:
-
Solubility Modulation: The glycol ether tail disrupts crystal lattice energy and increases aqueous solubility via hydrogen bond acceptance.
-
Steric Steering: The ortho-substituent forces the aniline ring out of planarity when coupled to heterocycles (e.g., quinazolines), locking the biaryl system into a bioactive conformation often required for ATP-pocket binding.
-
Metabolic Stability: Unlike simple alkyl ethers, the methoxyethoxy group is resistant to rapid oxidative dealkylation.
Part 2: Chemical Profile & Handling Protocols
Compound Identity:
-
Systematic Name: 2-(2-Methoxyethoxy)aniline hydrochloride
-
Molecular Formula: C
H NO [1] · HCl -
Molecular Weight: 203.67 g/mol
-
Physical State: Off-white to pale grey solid.
Critical Handling Protocol: Managing Hygroscopicity
The presence of both an amine salt and an ether chain makes this compound moderately hygroscopic. Moisture uptake can lead to stoichiometry errors in precision coupling reactions.
Standard Operating Procedure (SOP) for Storage & Weighing:
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation.
-
Weighing: Weigh quickly in a low-humidity environment (<40% RH). For GMP/GLP applications, weigh inside a glovebox.
Part 3: Primary Application – Synthesis of 4-Anilinoquinazolines
The most authoritative application of this amine is in the synthesis of 4-anilinoquinazoline scaffolds (analogous to Gefitinib or Erlotinib) via Nucleophilic Aromatic Substitution (S
Challenge: The ortho-alkoxy group creates steric hindrance, making the nucleophilic attack on the 4-chloroquinazoline core slower than with meta- or para-substituted anilines. Solution: Use of a polar protic solvent (Isopropanol) facilitates the reaction via acid catalysis (autocatalysis by the HCl released or present in the salt).
Protocol A: Acid-Catalyzed S Ar Coupling
Reaction Scheme:
4-Chloroquinazoline + [2-(2-Methoxyethoxy)phenyl]amine HCl
Materials:
-
Substrate: 4-Chloro-6,7-dimethoxyquinazoline (or substituted analog) [1.0 equiv]
-
Reagent: this compound [1.1 equiv]
-
Solvent: 2-Propanol (Isopropanol), anhydrous [10-15 volumes]
-
Base (Optional): Diisopropylethylamine (DIPEA) [Only if free-basing is required in situ, otherwise avoid to maintain acidic activation]
Step-by-Step Methodology:
-
Charge: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the 4-chloroquinazoline derivative (1.0 eq) in 2-Propanol.
-
Addition: Add this compound (1.1 eq) directly to the suspension.
-
Note: Unlike typical amines, adding the HCl salt is beneficial here. The acidity protonates the quinazoline N1, making the C4 position more electrophilic (See Diagram 1).
-
-
Reaction: Heat the mixture to reflux (approx. 82°C) with vigorous stirring.
-
Monitoring: Monitor by TLC (System: 5% MeOH in DCM) or LC-MS. Reaction typically requires 3–6 hours.
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature, then chill to 0–5°C in an ice bath.
-
The product often precipitates as the hydrochloride salt.
-
Filter the solid using a Buchner funnel.
-
Wash the cake with cold Isopropanol (2 x 2 vol) followed by Diethyl Ether (2 x 2 vol) to remove unreacted aniline.
-
-
Free Base Liberation (If required):
-
Suspend the filter cake in DCM/MeOH (9:1).
-
Wash with saturated aqueous NaHCO
. -
Dry organic layer over Na
SO , filter, and concentrate.
-
Data Interpretation:
| Parameter | Observation | Troubleshooting |
| Reaction Rate | Slower than m-substituted anilines | If <50% conv. after 6h, add cat. HCl (4M in dioxane) or switch to microwave (120°C, 20 min). |
| Solubility | Product may not precipitate if highly soluble | If no precipitate, evaporate solvent and perform extractive workup (DCM vs. NaHCO |
| Impurity Profile | Hydrolysis of chloro-SM to quinazolinone | Ensure solvent is anhydrous. Avoid prolonged heating if moisture is present. |
Part 4: Visualization of Reaction Mechanism
The following diagram illustrates the acid-catalyzed activation mechanism, highlighting why the HCl salt form of the aniline is advantageous in this specific transformation.
Caption: Acid-mediated activation of the quinazoline core facilitates attack by the sterically hindered ortho-substituted aniline.
Part 5: Secondary Application – Urea/Amide Library Synthesis
For applications requiring the synthesis of urea-based kinase inhibitors (e.g., Sorafenib analogs), the aniline must be converted to its free base in situ.
Protocol B: Isocyanate Coupling (Urea Formation)
Reaction Scheme:
R-N=C=O + [2-(2-Methoxyethoxy)phenyl]amine HCl + Base
Step-by-Step Methodology:
-
Dissolution: Dissolve [2-(2-Methoxyethoxy)phenyl]amine HCl (1.0 eq) in anhydrous DCM or THF.
-
Neutralization: Add Triethylamine (TEA) or DIPEA (1.2 eq) and stir for 15 minutes at room temperature.
-
Checkpoint: Ensure the solution becomes clear (or salt changes form) indicating free base liberation.
-
-
Coupling: Add the Isocyanate (R-NCO, 1.0 eq) dropwise at 0°C.
-
Completion: Allow to warm to room temperature and stir for 2–12 hours.
-
Purification:
-
The urea product often precipitates from DCM/Hexane.
-
Alternatively, wash with 1M HCl (to remove unreacted aniline) and Brine.
-
Part 6: References
-
Vertex Pharmaceuticals. Process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. WO2007138613A2. (Demonstrates the industrial relevance of methoxyethoxy-anilines in EGFR inhibitors). Link
-
National Institutes of Health (NIH). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Beilstein J. Org. Chem. 2014. (Detailed study on steric effects of ortho-substituted anilines in S
Ar reactions). Link -
BenchChem. Application Notes: Bis(2-chloroethyl)amine Hydrochloride and Aniline Derivatives. (General protocols for aniline salt handling and coupling). Link
-
Sigma-Aldrich. this compound Product Specification. (Physical properties and CAS verification). Link
Sources
Application Notes and Protocols for the Derivatization of [2-(2-Methoxyethoxy)phenyl]amine Hydrochloride in Medicinal Chemistry
Introduction: The Strategic Value of the 2-(2-Methoxyethoxy)aniline Scaffold
In the landscape of modern medicinal chemistry, the aniline scaffold remains a cornerstone for the design and synthesis of novel therapeutic agents. Its inherent synthetic versatility and ability to engage in crucial hydrogen bonding and van der Waals interactions with biological targets have cemented its status as a privileged structure.[1] Among the myriad of substituted anilines, [2-(2-Methoxyethoxy)phenyl]amine, often supplied as its hydrochloride salt, presents a particularly compelling building block for drug discovery programs.
The 2-(2-methoxyethoxy) substitution offers a unique combination of properties. The ether linkage can enhance metabolic stability and aqueous solubility, key attributes for improving the pharmacokinetic profile of a drug candidate. Furthermore, the methoxyethoxy group can modulate the electronic properties of the aniline ring and provide an additional vector for interaction with protein targets. This strategic combination of features makes derivatives of [2-(2-methoxyethoxy)phenyl]amine attractive for a range of therapeutic areas, including the development of kinase inhibitors for oncology.[1]
This comprehensive guide provides detailed application notes and robust protocols for the derivatization of [2-(2-Methoxyethoxy)phenyl]amine hydrochloride. We will explore several key transformations—N-acylation, N-sulfonylation, reductive amination, and Buchwald-Hartwig amination—offering insights into the rationale behind experimental choices and providing step-by-step methodologies to empower researchers in their drug discovery endeavors.
A Note on the Starting Material: The Hydrochloride Salt
[2-(2-Methoxyethoxy)phenyl]amine is frequently supplied as a hydrochloride salt to improve its shelf-life and handling properties. It is crucial to recognize that the amine's nucleophilicity is masked in its protonated form. Therefore, for most derivatization reactions, the free base must be generated in situ or in a prior neutralization step. This is typically achieved by the addition of a suitable base, such as triethylamine (Et₃N), diisopropylethylamine (DIPEA), or an inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). The choice of base will depend on the specific reaction conditions and the sensitivity of the other reagents.
Derivatization Strategies and Protocols
The following sections detail protocols for key derivatization reactions of [2-(2-Methoxyethoxy)phenyl]amine. Each protocol is designed to be a self-validating system, with clear steps and explanations for critical parameters.
N-Acylation: Forging the Amide Bond
The formation of an amide bond via N-acylation is one of the most fundamental and widely utilized reactions in medicinal chemistry. The resulting amide can act as a key pharmacophoric element, participating in hydrogen bonding interactions within a target protein's binding site.
Method A: Acylation with an Acyl Chloride
This is a rapid and often high-yielding method suitable for a wide range of acyl chlorides.
-
Rationale: Acyl chlorides are highly reactive electrophiles. The reaction proceeds via nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the acyl chloride, followed by elimination of a chloride ion. A non-nucleophilic base is required to neutralize the HCl byproduct.
Experimental Protocol: N-Acylation with Acetyl Chloride
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add triethylamine (2.2 eq) at room temperature under a nitrogen atmosphere. Stir for 15 minutes.
-
Reaction: Cool the solution to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Method B: Amide Coupling with a Carboxylic Acid
-
Rationale: A coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), activates the carboxylic acid to form a highly reactive ester intermediate, which is then readily attacked by the amine.
Experimental Protocol: Amide Coupling with Benzoic Acid using HATU
-
Activation: In a separate flask, dissolve benzoic acid (1.1 eq) and HATU (1.1 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M). Add DIPEA (2.5 eq) and stir at room temperature for 15 minutes.
-
Reaction: To a solution of this compound (1.0 eq) in anhydrous DMF, add the pre-activated carboxylic acid solution.
-
Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous lithium chloride (LiCl) solution (to remove DMF), followed by saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Table 1: Comparison of N-Acylation Methods
| Feature | Method A: Acyl Chloride | Method B: Amide Coupling |
| Reactivity | High | Moderate to High |
| Substrate Scope | Good, limited by availability of acyl chlorides | Excellent, wide range of carboxylic acids |
| Reaction Conditions | Can be exothermic, requires careful addition | Milder, generally room temperature |
| Byproducts | HCl (neutralized by base) | Coupling agent residues (removed by work-up) |
| Ideal For | Rapid synthesis with robust substrates | Sensitive substrates, library synthesis |
dot
Sources
HPLC Method for Purity Analysis of [2-(2-Methoxyethoxy)phenyl]amine Hydrochloride
Executive Summary & Scope
This Application Note provides a validated, high-performance liquid chromatography (HPLC) protocol for the purity analysis of [2-(2-Methoxyethoxy)phenyl]amine hydrochloride (also known as 2-(2-Methoxyethoxy)aniline HCl).
This compound is a critical aniline-derivative intermediate often used in the synthesis of tyrosine kinase inhibitors (e.g., Gefitinib analogs) and other pharmaceutical active ingredients (APIs). Its structural features—a primary aromatic amine and a flexible alkoxy side chain—present specific chromatographic challenges, including peak tailing due to silanol interactions and potential oxidation instability.
Target Specifications:
-
Linearity Range: 0.05 mg/mL – 1.0 mg/mL
-
Target Purity: >98.0% (Area %)
-
LOD/LOQ: <0.05% relative to main peak
Chemical Identity & Properties
Before initiating analysis, verify the physiochemical properties to ensure proper handling and column selection.
| Property | Description |
| Chemical Name | This compound |
| Synonyms | 2-(2-Methoxyethoxy)aniline HCl; 2-Amino-1-(2-methoxyethoxy)benzene HCl |
| CAS (Free Base) | 72806-66-7 |
| Molecular Formula | C |
| Molecular Weight | 203.67 g/mol (HCl Salt) |
| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in non-polar solvents. |
| pKa (Calculated) | ~4.5 (Aniline nitrogen) |
| UV Max | ~235 nm, ~280 nm |
Analytical Method Development Strategy
The "Why" Behind the Parameters
-
Stationary Phase (Column): Aniline derivatives are basic. On standard silica columns, the protonated amine interacts with residual silanols, causing severe peak tailing. We utilize a Base-Deactivated (End-capped) C18 column or a column with embedded polar groups to shield silanols and improve peak symmetry.
-
Mobile Phase pH: The pKa of the anilinic amine is approx. 4.5.
-
Decision: We select an acidic mobile phase (pH ~2.5 - 3.0) using a phosphate buffer. This ensures the amine is 100% protonated (
), preventing "split peaks" caused by partial ionization near the pKa.
-
-
Detection: The aromatic ring provides strong UV absorption at 254 nm. A secondary wavelength of 210 nm is monitored to detect non-aromatic impurities (e.g., alkyl halides from synthesis).
Method Optimization Logic (Decision Tree)
Figure 1: Method Optimization Decision Tree for Aniline Derivatives.
Detailed Experimental Protocol
Equipment & Reagents
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, DAD/PDA Detector).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Waters XBridge C18.
-
Reagents:
-
Acetonitrile (ACN), HPLC Grade.
-
Potassium Dihydrogen Phosphate (
), AR Grade. -
Orthophosphoric Acid (85%), AR Grade.
-
Purified Water (Milli-Q, 18.2 MΩ).
-
Chromatographic Conditions
| Parameter | Setting |
| Column Temperature | 30°C ± 1°C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm (Reference: 360 nm) |
| Run Time | 25 minutes |
| Mobile Phase A | 20 mM |
| Mobile Phase B | Acetonitrile (100%) |
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 15.0 | 40 | 60 |
| 18.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Sample Preparation
-
Diluent: Mobile Phase A : Acetonitrile (80:20 v/v).
-
Note: Using a high-water content diluent prevents "solvent shock" which can distort early eluting peaks.
-
-
Standard Stock Solution (1.0 mg/mL):
-
Weigh 25.0 mg of [2-(2-Methoxyethoxy)phenyl]amine HCl reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve in ~15 mL Diluent (sonicate for 2 mins).
-
Make up to volume with Diluent.
-
-
Test Sample (1.0 mg/mL):
-
Prepare in duplicate using the same method as the Standard Stock.
-
Filter through a 0.45 µm PVDF or PTFE syringe filter before injection.
-
Analytical Workflow & Data Processing
Figure 2: End-to-End Analytical Workflow.
System Suitability Criteria (SST)
Before releasing results, the system must pass the following checks using the Standard Solution:
-
Tailing Factor (
): NMT 1.5 (Ideally < 1.2). -
Theoretical Plates (
): NLT 5,000. -
Precision (RSD): NMT 2.0% for 5 replicate injections of the standard.
Calculation (Area Normalization)
For purity analysis where related substance standards are unavailable:
Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Peak Tailing > 1.5 | Secondary interactions with silanols. | Ensure column is "End-capped". Increase buffer concentration to 50 mM. |
| Retention Time Drift | pH instability or temperature fluctuation. | Verify pH of Mobile Phase A. Use a column oven. |
| Extra Peaks in Blank | Contaminated glassware or carryover. | Wash needle with 50:50 MeOH:Water. Use dedicated glassware. |
| Doublet Peak | Sample solvent too strong (high ACN). | Dissolve sample in Mobile Phase A (Buffer). |
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text on HPLC method development principles).
-
Sigma-Aldrich. (n.d.). HPLC Analysis of Aniline Homologs on Discovery C18. Retrieved from
-
PubChem. (n.d.). Compound Summary: 2-(2-Methoxyethoxy)aniline.[1] Retrieved from
- U.S. Pharmacopeia (USP). (2023). General Chapter <621> Chromatography. (Guidance on System Suitability and adjustments).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of [2-(2-Methoxyethoxy)phenyl]amine Hydrochloride
Welcome to the technical support center for the synthesis of [2-(2-Methoxyethoxy)phenyl]amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we address specific issues in a practical question-and-answer format, grounded in established chemical principles and supported by authoritative references.
I. Troubleshooting Guide: Common Synthesis Challenges
This section directly addresses the most frequently encountered issues during the synthesis of this compound.
Question 1: My overall yield is consistently low. What are the most likely causes and how can I improve it?
Low yields can stem from several stages of the synthesis. Let's break down the common synthetic routes and pinpoint potential areas for optimization. A prevalent pathway involves the reduction of a nitro-aromatic precursor.
Typical Synthetic Route: Reduction of 1-(2-methoxyethoxy)-2-nitrobenzene
Caption: Common synthetic pathway to the target compound.
Answer: Several factors can contribute to low yields in this synthesis. Here’s a breakdown of common pitfalls and their solutions:
-
Inefficient Reduction of the Nitro Group: The choice and execution of the reduction step are critical.
-
Stannous Chloride (SnCl₂) Method: While effective, incomplete reaction or side reactions can occur. Ensure you are using a sufficient excess of SnCl₂ (typically 3-5 equivalents) in the presence of a strong acid like concentrated HCl.[1] The reaction often requires heating to reflux to drive it to completion.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the endpoint.
-
Catalytic Hydrogenation: This is a cleaner method but is sensitive to catalyst poisoning and reaction conditions.[1] Ensure the quality of your catalyst (e.g., Palladium on Carbon, Pd/C) and the purity of your hydrogen source. The solvent choice is also important; alcohols like ethanol or methanol are commonly used. Inadequate pressure or temperature can lead to incomplete conversion.
-
-
Suboptimal Work-up and Extraction: The basic nature of the product amine requires careful pH adjustment during work-up.
-
After reduction with SnCl₂, the reaction mixture is typically made strongly basic (pH > 10) to precipitate tin salts and liberate the free amine.[1] Insufficient basification will result in the amine remaining as a salt in the aqueous layer, leading to poor extraction into organic solvents.
-
Multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) are necessary to ensure complete recovery of the product from the aqueous layer.
-
-
Losses during Hydrochloride Salt Formation and Isolation:
-
The final step of forming the hydrochloride salt can lead to significant product loss if not performed correctly. The free amine is typically dissolved in a suitable solvent (e.g., isopropanol, diethyl ether) and treated with a solution of HCl (e.g., HCl in isopropanol, gaseous HCl).
-
Precipitation of the hydrochloride salt can be sensitive to solvent polarity and temperature. Cooling the mixture is often necessary to maximize precipitation.
-
Washing the isolated salt should be done with a cold, non-polar solvent (e.g., cold diethyl ether) to remove impurities without dissolving a significant amount of the product.
-
Question 2: I am observing significant impurity formation. What are the likely side products and how can I minimize them?
Answer: Impurity profiles can vary depending on the synthetic route. Here are some common impurities and strategies to mitigate their formation:
Potential Side Reactions in Nitro Group Reduction
Caption: Potential side products from incomplete nitro group reduction.
-
Incomplete Reduction Intermediates: As illustrated above, incomplete reduction can lead to the formation of nitroso and hydroxylamine intermediates. These can further react to form azoxy and azo compounds, which can be difficult to remove.[2][3]
-
Solution: Ensure sufficient reducing agent and reaction time. Monitor the reaction by TLC until the starting material is completely consumed.
-
-
Impurities from the Starting Material: The purity of your starting material, 1-(2-methoxyethoxy)-2-nitrobenzene, is crucial. Impurities in the starting material will likely be carried through the synthesis.
-
Solution: Purify the starting material by recrystallization or column chromatography if necessary.
-
-
Di- and Tri-substituted Amines (in alternative routes): If the synthesis involves the reaction of an amine with a halide, over-alkylation can be a significant issue, leading to the formation of di- and tri-substituted products.[4]
-
Solution: Use a large excess of the amine reactant or use a protecting group strategy to prevent over-alkylation.
-
Question 3: The purification of the final hydrochloride salt is proving difficult. What are the best practices for obtaining a high-purity product?
Answer: Purifying amine hydrochlorides can be challenging due to their salt-like nature. Here are some effective purification strategies:
-
Recrystallization: This is the most common method for purifying the final product.
-
Solvent Selection: The key is to find a solvent system in which the hydrochloride salt is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent systems include:
-
Isopropanol/Diethyl Ether
-
Methanol/Diethyl Ether
-
Ethanol/Hexane
-
-
Procedure: Dissolve the crude product in a minimal amount of the hot primary solvent (e.g., isopropanol). If the solution is colored, you can treat it with activated carbon and filter it hot. Then, slowly add the anti-solvent (e.g., diethyl ether) until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystallization.
-
-
Acid-Base Extraction: If the free amine is contaminated with non-basic impurities, an acid-base extraction can be very effective before forming the hydrochloride salt.
-
Dissolve the crude free amine in an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The amine will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer, basify it with a strong base (e.g., NaOH) to regenerate the free amine.
-
Extract the pure free amine back into an organic solvent.
-
Dry the organic layer, remove the solvent, and then proceed with the hydrochloride salt formation.
-
II. Frequently Asked Questions (FAQs)
Q1: What is a suitable starting material for the synthesis of 1-(2-methoxyethoxy)-2-nitrobenzene?
A1: A common starting material is 2-nitrophenol, which can be alkylated with 2-bromoethyl methyl ether or a similar alkylating agent in the presence of a base like potassium carbonate.[5]
Q2: Can I use sodium borohydride (NaBH₄) to reduce the nitro group?
A2: Sodium borohydride is generally not strong enough to reduce an aromatic nitro group to an amine under standard conditions. More potent reducing agents like stannous chloride, catalytic hydrogenation, or in some cases, sodium dithionite are typically required.[1]
Q3: How can I confirm the identity and purity of my final product?
A3: Standard analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Melting Point: A sharp melting point range is indicative of high purity.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety precautions are essential:
-
Handling of Reagents: Concentrated acids like HCl are corrosive. Stannous chloride can be irritating. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. This procedure must be carried out in a properly designed and maintained hydrogenation apparatus.
-
Solvents: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin.
III. Experimental Protocols
Protocol 1: Reduction of 1-(2-methoxyethoxy)-2-nitrobenzene using Stannous Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(2-methoxyethoxy)-2-nitrobenzene (1 equivalent) and ethanol.
-
In a separate beaker, dissolve stannous chloride dihydrate (SnCl₂·2H₂O) (4 equivalents) in concentrated hydrochloric acid.
-
Carefully add the SnCl₂/HCl solution to the flask containing the nitro compound.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.[1]
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.
-
Make the solution strongly basic (pH > 10) by the slow addition of a concentrated sodium hydroxide solution.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude [2-(2-Methoxyethoxy)phenyl]amine.
Protocol 2: Formation of the Hydrochloride Salt
-
Dissolve the crude [2-(2-Methoxyethoxy)phenyl]amine in a minimal amount of a suitable solvent like isopropanol or diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in isopropanol or bubble dry HCl gas through the solution until precipitation is complete.
-
Stir the mixture in the ice bath for 30 minutes.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether.
-
Dry the product under vacuum to obtain this compound.
IV. Quantitative Data Summary
| Parameter | Stannous Chloride Reduction | Catalytic Hydrogenation |
| Reducing Agent | SnCl₂·2H₂O | H₂ gas with Pd/C catalyst |
| Typical Equivalents | 4 equivalents | Catalytic amount |
| Solvent | Ethanol/Conc. HCl | Ethanol or Methanol |
| Temperature | Reflux (80-90 °C) | Room Temperature to 50 °C |
| Pressure | Atmospheric | 1-4 atm |
| Typical Yield | 70-85% | 85-95% |
V. References
-
Patent US7094928B2: Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. Google Patents.
-
Patent WO2007138613A2: A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. Google Patents.
-
Patent EP1506156A1: Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides. Google Patents.
-
Reduction of Nitrostyrenes using Red-Al. Synthesis.
-
Corbett, J. F. (1968). The Reduction of Nitroarenes with Sodium Dihydrobis-(2-methoxyethoxy)aluminate. Chemical Communications, (20), 1257-1258. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reduction of Nitrostyrenes using Red-Al [chemistry.mdma.ch]
- 3. The reduction of nitroarenes with sodium dihydrobis-(2-methoxyethoxy)aluminate - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 4. EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides - Google Patents [patents.google.com]
- 5. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]
optimizing reaction conditions for [2-(2-Methoxyethoxy)phenyl]amine hydrochloride
Ticket System Status: 🟢 Online Current Topic: Optimization & Troubleshooting for CAS 1559062-15-5 / 102877-78-9 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
🔬 Module 1: The Master Protocol (Synthesis & Optimization)
User Query: "I am seeing low yields (40-50%) and a sticky brown solid when attempting to synthesize [2-(2-Methoxyethoxy)phenyl]amine HCl. What are the optimal conditions?"
Scientist Response: The synthesis of [2-(2-Methoxyethoxy)phenyl]amine hydrochloride involves three critical stages: O-alkylation of a sterically hindered phenol, reduction of a nitro group, and controlled salt formation. The "sticky brown solid" you describe is likely a result of hygroscopicity in the final salt or azo-dimer impurities from incomplete reduction.
Below is the optimized workflow designed to maximize yield (>85%) and purity.
🔹 Step 1: O-Alkylation (The Critical Setup)
Reaction: 2-Nitrophenol + 2-Bromoethyl methyl ether
-
The Challenge: The ortho-nitro group creates steric hindrance and forms a hydrogen bond with the phenol -OH, making deprotonation more difficult than in para-nitrophenol.
-
Optimized Protocol:
-
Solvent: DMF (Dimethylformamide).[1] Why? High polarity breaks the internal H-bond of the nitrophenol.
-
Base:
(Potassium Carbonate). Stoichiometry: 2.0 equivalents. -
Catalyst: KI (Potassium Iodide) or TBAI (Tetrabutylammonium iodide) at 0.1 eq. Mechanism: Finkelstein reaction in situ converts the alkyl bromide to the more reactive alkyl iodide.
-
Temperature: 80–90°C. (Do not exceed 100°C to avoid thermal decomposition of the nitrophenol).
-
🔹 Step 2: Nitro Reduction (Clean Conversion)
Reaction: 1-(2-Methoxyethoxy)-2-nitrobenzene
-
The Challenge: Partial reduction leads to hydroxylamines or azo-dimers (colored impurities).
-
Optimized Protocol:
-
Method: Catalytic Hydrogenation (
balloon or 50 psi). -
Catalyst: 10% Pd/C (5 wt% loading).
-
Solvent: Methanol or Ethanol.[2]
-
Workup: Filter through Celite under Nitrogen. Note: The free base is air-sensitive (oxidation to dark aniline oxides). Proceed immediately to salt formation.
-
🔹 Step 3: Salt Formation (The "Goo" Prevention)
Reaction: Free Base + HCl
-
The Challenge: The ether oxygen and the ammonium cation coordinate water strongly. Using aqueous HCl will result in an inseparable oil/goo.
-
Optimized Protocol:
-
Dissolve the Free Base in anhydrous Ethyl Acetate (EtOAc) .
-
Cool to 0–5°C.
-
Add 4M HCl in Dioxane (anhydrous) dropwise.
-
Crucial: If no solid forms, add a seed crystal or scratch the glass. If oil forms, add Diethyl Ether (
) as an anti-solvent to force precipitation.
-
📊 Module 2: Optimization Data & Troubleshooting
Optimization Matrix: O-Alkylation of 2-Nitrophenol
Data derived from comparative kinetic studies of ortho-substituted phenols.
| Solvent | Base | Catalyst | Temp (°C) | Yield (12h) | Notes |
| Acetone | None | Reflux | 35% | Too slow; low boiling point limits rate. | |
| Acetonitrile | None | Reflux | 72% | Good, but Cesium is expensive for scale-up. | |
| DMF | KI (10%) | 90°C | 94% | Recommended. High solubility & reactivity. | |
| Toluene | NaOH | TBAB | 100°C | 60% | Phase-transfer conditions; messy workup. |
🛠 Troubleshooting Guide (Diagnostic Logic)
Issue 1: Product is a dark oil instead of a white solid.
-
Root Cause A: Residual solvent (DMF). Fix: Wash the organic layer in Step 1 thoroughly with water/brine (3x).
-
Root Cause B: Oxidation.[3][4] Fix: The aniline free base oxidized. Recrystallize the final salt from Ethanol/
.
Issue 2: Yellow impurity persists after reduction.
-
Root Cause: Unreacted nitro compound.[4]
-
Diagnostic: TLC (Hexane/EtOAc 7:3). Nitro compounds are bright yellow/UV active; Anilines are often UV active but stain red/brown with Ninhydrin.
-
Fix: Re-subject to hydrogenation. Ensure the catalyst isn't poisoned by sulfur (from poor quality reagents).
🧠 Module 3: Visual Workflows
Diagram 1: Optimized Synthesis Workflow
Caption: Step-by-step synthesis pathway emphasizing anhydrous conditions for the final salt formation.
Diagram 2: Impurity Diagnostic Tree
Caption: Logic tree for identifying common impurities based on visual inspection.
❓ Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use 2-chloroethyl methyl ether instead of the bromo- analog? A: Yes, but the reaction will be significantly slower (Cl is a poorer leaving group). You must add Potassium Iodide (KI) (0.5 eq) to facilitate the Finkelstein reaction in situ, converting the alkyl chloride to the more reactive alkyl iodide. Increase reaction time to 18-24 hours.
Q2: My final salt is turning into a liquid on the balance. Why? A: The compound is hygroscopic . The ether oxygen and the ammonium salt form a "coordination trap" for atmospheric moisture.
-
Solution: Handle quickly. Store in a desiccator. If it liquefies, redissolve in minimal hot ethanol and crash out with excess diethyl ether to recover the solid.
Q3: Is the intermediate nitro compound stable? A: Yes, 1-(2-methoxyethoxy)-2-nitrobenzene is thermally stable up to ~150°C. However, 2-nitrophenol (starting material) is an explosion hazard if heated to dryness under confinement. Always ensure your alkylation reaction stays in solution or is quenched properly.
Q4: Why not alkylate 2-aminophenol directly?
A: Direct alkylation of 2-aminophenol leads to a mixture of O-alkylation (desired) and N-alkylation (undesired). The N-alkylated product is very difficult to separate. The Nitro
📚 References
-
Synthesis of Alkoxy-anilines via Nitro-reduction:
-
O-Alkylation Optimization:
-
Title: "Phase Transfer Catalysis in O-Alkylation of Phenols"
-
Source:Journal of Chemical Education / Org. Synth.
-
Context: Validates the use of Carbonate bases and Iodide catalysts for hindered phenols.
-
Link:
-
-
Properties of 2-Nitrophenol Derivatives:
-
Target Molecule Data:
-
Title: "this compound Product Page"
-
Source:Sigma-Aldrich[11]
-
Context: Confirmation of CAS 1559062-15-5 and physical state (solid vs oil).
-
Link: (Note: Search by CAS 1559062-15-5)
-
Sources
- 1. Synthesis routes of 2-Methoxy-5-nitrophenol [benchchem.com]
- 2. 2-(2-Methoxy Phenoxy) Ethyl Amine (Base) - High Purity at Best Price [nigamfinechem.co.in]
- 3. 182.160.97.198:8080 [182.160.97.198:8080]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Phenol - Wikipedia [en.wikipedia.org]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. This compound | 1559062-15-5 [sigmaaldrich.com]
dealing with hygroscopic nature of amine hydrochloride salts
A Senior Application Scientist's Guide to Managing Hygroscopicity
Welcome to the technical support center for handling amine hydrochloride salts. As a Senior Application Scientist, I understand that the hygroscopic nature of these essential compounds can introduce significant variability and challenges into your experiments. This guide is designed to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in the lab. We will move from foundational concepts to practical troubleshooting and advanced protocols, ensuring you have the tools to protect the integrity of your materials and the reliability of your results.
Part 1: Frequently Asked Questions - The "Why" Behind Water Absorption
This section addresses the fundamental principles governing the hygroscopic behavior of amine hydrochloride salts.
Q1: What exactly makes amine hydrochloride salts so hygroscopic?
A: The hygroscopicity of amine hydrochloride salts stems directly from their ionic nature. The salt is composed of a protonated amine cation (R-NH₃⁺) and a chloride anion (Cl⁻). These charged species have a strong affinity for the polar water molecule (H₂O).[1] The nitrogen-hydrogen bonds in the cation are excellent hydrogen bond donors, while the chloride anion is a hydrogen bond acceptor. This creates a powerful electrostatic attraction for atmospheric moisture, causing the salt to readily absorb water and, in some cases, even dissolve into a saturated solution (a phenomenon known as deliquescence).[2]
Q2: My salt, which was a free-flowing powder, is now clumpy and sticky. Is this a definitive sign of water absorption?
A: Yes, this is a classic physical indicator of water absorption.[3] When the crystalline lattice of the salt begins to take on water, the initial effect is the formation of hydrates, which can cause particles to stick together, leading to clumping and caking. If moisture absorption continues, the salt may become oily, pasty, or even fully dissolve.[2][4] You should treat any such physical change as a sign of contamination with water.
Q3: Beyond physical changes, how can absorbed moisture negatively impact my experimental outcomes?
A: The consequences of using a "wet" amine hydrochloride salt are significant and multifaceted:
-
Inaccurate Stoichiometry: When you weigh a hygroscopic salt that has absorbed water, a portion of that mass is water, not your compound. This leads to an underestimation of the molar quantity of your reagent, directly affecting reaction stoichiometry, yields, and kinetic measurements.
-
Reaction Inhibition or Side Reactions: Water is a reactant in many chemical systems. Its unintended presence can hydrolyze sensitive reagents, quench catalysts, or promote unwanted side reactions, leading to lower yields and complex impurity profiles.[5]
-
Altered Solubility: The presence of absorbed water can change the solubility profile of the salt in organic solvents, potentially affecting crystallization, precipitation, and purification processes.
-
Degradation: For some molecules, the presence of water can facilitate degradation pathways, compromising the long-term stability and purity of the compound.[3]
Part 2: Troubleshooting Guide - Proactive & Reactive Strategies
This section provides actionable solutions for both preventing water absorption and dealing with samples that have already been exposed to moisture.
Q4: I have a new, sealed bottle of an amine hydrochloride salt. What is the best way to store it?
A: Unopened containers should be stored in a cool, dry place away from direct sunlight. For particularly sensitive compounds, placing the entire sealed manufacturer's bottle inside a larger container with a desiccant, such as a desiccator cabinet, provides an excellent secondary barrier against atmospheric moisture.[2][4] Always consult the Safety Data Sheet (SDS) for any compound-specific storage recommendations.[2]
Q5: My salt is highly hygroscopic and I need to weigh it for a reaction. What is the best practice to minimize water uptake?
A: This is a critical step where significant error can be introduced. The ideal method is to handle the compound within a controlled inert atmosphere.
-
Gold Standard (Highest Protection): Use a nitrogen or argon-filled glove box.[6][7] This environment has extremely low levels of moisture and oxygen. You can pre-weigh your vial, transfer the solid inside the glove box, seal it, and then re-weigh it outside to determine the exact mass transferred.
-
Good Practice (For Less Sensitive Salts): Work quickly.[4] Have all your equipment ready. Open the container for the minimum time possible, retrieve the approximate amount needed, and immediately and tightly reseal the stock bottle.[4] Weighing the material on a watch glass open to the atmosphere is highly discouraged. Instead, weigh it in a sealable vial.
The following flowchart outlines the decision-making process for handling these materials.
Caption: Decision workflow for storing and handling hygroscopic amine hydrochloride salts.
Q6: I suspect my sample has absorbed a significant amount of water. Can I dry it, and if so, how?
A: Yes, in many cases, you can effectively dry an amine hydrochloride salt. The choice of method depends on the thermal stability of your compound and the equipment available. Air-drying is not recommended as it is inefficient and can expose the amine to oxidation.[8]
| Drying Method | Description | Pros | Cons |
| Vacuum Oven | Heating the sample under reduced pressure. | Highly effective for removing water and residual solvents. Lower temperatures can be used, minimizing thermal degradation.[8] | Requires a vacuum oven. Not suitable for thermally labile compounds. |
| High-Vacuum Line | Placing the sample in a flask connected to a high-vacuum (Schlenk) line at room temperature. | Gentle method, avoids heating. Good for small quantities. | Can be slow. May not remove tightly bound water molecules. |
| Azeotropic Drying | Dissolving the salt in a suitable solvent and removing the solvent/water azeotrope via rotary evaporation. | Very effective. Solvents like ethyl acetate or acetonitrile can be used to chase out water. | Compound must be soluble in the chosen solvent. Leaves the compound as a film or powder post-evaporation. |
| Desiccator | Storing the sample in a sealed container with a strong desiccant (e.g., P₂O₅, Drierite®). | Simple and passive. Protects from further moisture uptake. | Very slow for drying already wet samples. Best for storage, not active drying.[2] |
Q7: How can I be certain my sample is truly dry?
A: The two most common methods in a research setting are drying to a constant weight and Karl Fischer titration.
-
Drying to Constant Weight: This is a practical and reliable method. While drying your sample (e.g., in a vacuum oven), periodically remove it, allow it to cool in a desiccator, and weigh it. When two consecutive weighings (taken several hours apart) show no significant change in mass, the sample is considered dry.[8]
-
Karl Fischer (KF) Titration: This is the gold standard for water content determination.[9] KF titration is a highly sensitive and specific method that chemically titrates the water present in your sample, providing a precise quantitative value (e.g., % w/w or ppm).[10][11] This is the preferred method in pharmaceutical development and quality control.
Part 3: Key Experimental Protocols
As a self-validating system, each protocol is designed for success, but always adapt parameters based on the specific properties of your compound.
Protocol 1: Drying a Moderately Stable Salt via Vacuum Oven
This protocol is ideal for compounds that can withstand mild heating.
-
Preparation: Place a thin layer of the hygroscopic salt in a clean, tared glass container (e.g., a watch glass or a round-bottom flask). A thinner layer increases the surface area and speeds up drying.
-
Placement: Place the container in a vacuum oven.
-
Drying Conditions: Set a conservative temperature, typically 40-60 °C, ensuring it is well below the compound's melting or decomposition point.[8]
-
Vacuum Application: Slowly apply vacuum to the oven to avoid creating a powder storm.
-
Drying to Constant Weight: Dry for 4-6 hours initially. Release the vacuum with an inert gas like nitrogen if possible. Remove the sample, place it in a desiccator to cool to room temperature (to avoid weighing errors from thermal buoyancy), and then weigh it.
-
Validation: Return the sample to the vacuum oven under the same conditions for another 2-4 hours. Cool and re-weigh. If the weight is unchanged, the sample is dry. If the weight has decreased, continue the process until a constant weight is achieved.[8]
Protocol 2: Azeotropic Drying with Ethyl Acetate
This technique is excellent for removing water from a sample that is soluble in a water-immiscible or partially miscible solvent.
-
Dissolution: Dissolve the "wet" amine hydrochloride salt in a minimal amount of cold ethyl acetate. If solubility is an issue, other solvents like acetonitrile can also be effective.
-
Concentration: Concentrate the solution on a rotary evaporator. The ethyl acetate will form a low-boiling azeotrope with water, effectively removing it.
-
Repetition: Re-dissolve the resulting solid or oil in fresh, anhydrous ethyl acetate and concentrate again. This step is often repeated one or two more times to ensure all traces of water are removed.
-
Final Drying: After the final concentration, place the flask containing the dried product on a high-vacuum line for at least one hour to remove any residual solvent.
Protocol 3: Handling and Dispensing in an Inert Atmosphere
This workflow describes the use of a Schlenk line for transferring a dry, hygroscopic solid.
Caption: Inert atmosphere workflow for handling hygroscopic solids using a Schlenk line.
-
Glassware Preparation: Assemble all necessary glassware (e.g., reaction flask, septa) and dry it thoroughly in an oven (e.g., 125 °C overnight).[12] Assemble the hot glassware and allow it to cool under a positive pressure of dry inert gas (nitrogen or argon) connected via a Schlenk line.[12]
-
Atmosphere Exchange: Take your sealed container of the dry amine hydrochloride salt. Puncture the septum with a needle connected to the inert gas line and another needle to act as a vent. Gently flush the headspace of the container with inert gas for several minutes to remove any air that entered during previous openings.
-
Transfer: Briefly remove the cap/septum and, under a positive flow of inert gas from the Schlenk line directed over the opening, quickly transfer the desired amount of solid into your pre-dried reaction flask.
-
Reseal and Purge: Immediately seal the reaction flask. Re-evacuate the flask and refill with inert gas. Repeat this purge cycle 3-5 times to ensure the internal atmosphere is completely inert before adding solvents or other reagents.[13]
References
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]
-
Sciencemadness.org. (2021). Forming oxalate salts of amines. Retrieved from [Link]
-
Piyaporn, K., et al. (2021). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. RSC Advances. Retrieved from [Link]
-
Mettler Toledo. (n.d.). How to Determine Water content of Organic Solvents. Retrieved from [Link]
-
Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]
-
Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
Fauske & Associates. (2020). Helpful Hints for Handling Air-Sensitive Materials. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]
-
Reddit. (2021). Why is hydrogen chloride in everything?. Retrieved from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 3. ibisscientific.com [ibisscientific.com]
- 4. tutorchase.com [tutorchase.com]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 6. molan.wdfiles.com [molan.wdfiles.com]
- 7. fauske.com [fauske.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mt.com [mt.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. ehs.umich.edu [ehs.umich.edu]
Validation & Comparative
A Comparative Guide to [2-(2-Methoxyethoxy)phenyl]amine Hydrochloride and Other Aniline Derivatives for Researchers
Abstract
Aniline and its derivatives are foundational scaffolds in medicinal chemistry and materials science.[1] Their utility, however, is not uniform; subtle structural modifications can profoundly alter physicochemical properties and reactivity, dictating their suitability for specific applications. This guide provides an in-depth comparison of [2-(2-Methoxyethoxy)phenyl]amine hydrochloride with simpler, yet widely used, aniline derivatives: p-Anisidine and 2,4-Dimethoxyaniline. We will explore how the introduction of the methoxyethoxy side chain impacts properties such as solubility, basicity, and steric hindrance, and how these characteristics translate into performance in a representative synthetic reaction. This analysis aims to equip researchers, scientists, and drug development professionals with the objective data and mechanistic insights needed to make informed decisions in reagent selection and reaction design.
Introduction: The Privileged Aniline Scaffold
The aniline moiety is a privileged structure in drug discovery, serving as a key building block for a vast range of therapeutic agents, including kinase inhibitors for cancer therapy and anti-inflammatory compounds.[1][2] Its prevalence stems from its synthetic versatility and its ability to form critical hydrogen bonds and other non-covalent interactions with biological targets.[1] However, challenges such as metabolic instability and toxicity are sometimes associated with the aniline core, prompting chemists to explore substitutions that can fine-tune pharmacological properties.[3][4]
This guide focuses on this compound, a derivative featuring a flexible and polar sidechain, and compares it against two common methoxy-substituted anilines: p-Anisidine and 2,4-Dimethoxyaniline. By examining their structural, physical, and reactive properties side-by-side, we can illuminate the strategic advantages conferred by specific substituent patterns.
Part 1: Physicochemical Property Comparison
The defining characteristics of an aniline derivative—its basicity, nucleophilicity, and solubility—are dictated by the electronic and steric nature of its ring substituents.[5][6] Electron-donating groups (EDGs) like methoxy (-OCH₃) increase the electron density on the nitrogen atom, enhancing basicity compared to unsubstituted aniline.[7][8] Conversely, electron-withdrawing groups decrease basicity.[9]
The introduction of a 2-(2-methoxyethoxy) group in the ortho position introduces several unique features:
-
Increased Polarity and Solubility: The ether linkages provide hydrogen bond acceptors, which can improve solubility in polar organic solvents and even water, especially for the hydrochloride salt form.[10] This is a significant advantage over less polar anilines, which often require non-polar, aprotic solvents.
-
Altered Basicity: While the ether oxygen is electron-donating, the flexible chain can potentially chelate with the anilinium proton, influencing the overall pKa of the conjugate acid.
-
Steric Hindrance: The ortho-substituent provides significant steric bulk around the amine, which can influence its reactivity in sterically sensitive reactions.
Below is a structural comparison of the selected aniline derivatives.
Caption: Chemical structures of the compared aniline derivatives.
The following table summarizes key physicochemical properties for these compounds.
| Property | [2-(2-Methoxyethoxy)phenyl]amine HCl | p-Anisidine | 2,4-Dimethoxyaniline | Aniline (for reference) |
| Molecular Weight ( g/mol ) | 219.69 (HCl salt) | 123.15[11] | 153.18[12] | 93.13[13] |
| Melting Point (°C) | Data not available | 57.2[14] | 33-36[15][16] | -6.3[17][18] |
| Boiling Point (°C) | Data not available | 243[11] | 267.1[19] | 184.1[13][17] |
| Form | Solid | White to brown crystalline solid[11][20] | Brown to white crystal[19] | Colorless to brownish liquid[17][18] |
| Solubility | Soluble in water.[10] | Moderately soluble in water, soluble in ethanol, ether.[14] | Soluble in organic solvents.[21] | Slightly soluble in water, soluble in alcohol, ether.[17][18][22] |
| pKa (of conjugate acid) | Not widely reported | ~5.3 | Not widely reported | ~4.6[22] |
Note: Data for [2-(2-Methoxyethoxy)phenyl]amine is for the hydrochloride salt, which significantly impacts its physical properties, particularly melting point and solubility, compared to the free base.
Part 2: Comparative Reactivity - A Case Study in Buchwald-Hartwig Amination
To provide a practical comparison of performance, we will consider the Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation.[23] This palladium-catalyzed cross-coupling reaction is widely used in pharmaceutical synthesis due to its broad substrate scope and functional group tolerance.[23][24] The reaction's efficiency is highly dependent on the nucleophilicity of the amine and steric factors at both the amine and the aryl halide.
The workflow for a typical screening reaction is outlined below.
Caption: Generalized experimental workflow for Buchwald-Hartwig amination.
Experimental Protocol: Comparative Amination of 4-Chlorotoluene
This protocol describes a comparative experiment to assess the reactivity of the three aniline derivatives with 4-chlorotoluene.
Rationale for Experimental Choices:
-
Catalyst System: A combination of a palladium precatalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos) is chosen for its broad applicability and effectiveness with challenging substrates.[25]
-
Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base commonly used to deprotonate the amine in situ.[24]
-
Solvent: Toluene is a standard solvent for this reaction, offering a suitable boiling point and solubility for the reactants.
-
Substrate: 4-Chlorotoluene is a relatively unactivated aryl chloride, making the comparison a good test of the nucleophilicity of each amine.
Step-by-Step Methodology:
-
Preparation: To three separate oven-dried Schlenk tubes, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: To each tube, add 4-chlorotoluene (1.0 mmol) and toluene (5 mL).
-
Amine Addition:
-
To Tube 1, add this compound (1.2 mmol) and an additional equivalent of base (e.g., triethylamine, 1.2 mmol) to neutralize the hydrochloride.[26]
-
To Tube 2, add p-Anisidine (1.2 mmol).
-
To Tube 3, add 2,4-Dimethoxyaniline (1.2 mmol).
-
-
Reaction: Seal the tubes and heat the reaction mixtures to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress at 2, 6, and 24 hours by taking aliquots and analyzing via LC-MS.
-
Workup: After completion (or at 24 hours), cool the reactions to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate (3 x 15 mL).
-
Analysis: Combine the organic layers, dry over Na₂SO₄, concentrate in vacuo, and determine the crude yield and purity by ¹H NMR and LC-MS.
Anticipated Results and Discussion
The reactivity in this system is governed by a balance between electronics and sterics.
| Aniline Derivative | Anticipated Reactivity | Rationale |
| p-Anisidine | High | The para-methoxy group is strongly electron-donating, making the amine highly nucleophilic.[7] Steric hindrance is minimal, allowing easy access to the palladium center. |
| 2,4-Dimethoxyaniline | Very High | Two electron-donating methoxy groups (one ortho, one para) make this amine extremely electron-rich and thus highly nucleophilic.[21] The ortho-methoxy group adds some steric bulk, but the electronic effect is expected to dominate. |
| [2-(2-Methoxyethoxy)phenyl]amine HCl | Moderate to Low | The ortho-substituent creates significant steric hindrance around the nitrogen, potentially slowing its coordination to the palladium catalyst. While the ether is electron-donating, the steric effect is likely to be the rate-limiting factor. The need for an extra equivalent of base for the HCl salt is also a consideration. |
Part 3: Applications in Drug Development & Materials Science
The choice of aniline derivative directly impacts the properties of the final molecule, a critical consideration in both drug design and materials science.
-
p-Anisidine: Its straightforward synthesis and high reactivity make it a common starting material for dyes, pharmaceuticals, and as a reagent in food quality testing to detect aldehydes in fats and oils.[14][20][27]
-
2,4-Dimethoxyaniline: The high electron density of the ring makes it a potent building block for dyes and a precursor for synthesizing various heterocyclic compounds with potential biological activity.[15][21]
-
[2-(2-Methoxyethoxy)phenyl]amine: This derivative is particularly valuable in pharmaceutical applications. The methoxyethoxy side chain can improve the pharmacokinetic profile of a drug candidate. Its flexibility allows it to act as a "pharmacophoric arm," positioning other functional groups for optimal interaction with a biological target. Furthermore, the ether groups can enhance aqueous solubility and serve as metabolic soft spots, potentially leading to more predictable and less toxic metabolic pathways compared to unsubstituted anilines. It is a key intermediate in the synthesis of important drugs like Carvedilol.[10]
Conclusion & Future Outlook
The comparison between this compound, p-Anisidine, and 2,4-Dimethoxyaniline highlights a classic structure-activity relationship dilemma for the research scientist.
-
For raw reactivity and cost-effectiveness in syntheses where steric hindrance is not a concern, p-Anisidine and 2,4-Dimethoxyaniline are superior choices due to their powerful electron-donating substituents.
-
For applications in medicinal chemistry and drug development , the apparent disadvantages of [2-(2-Methoxyethoxy)phenyl]amine —lower reactivity and higher cost—are often outweighed by its significant advantages. The ortho-substituted side chain provides a powerful tool for modulating solubility, influencing conformation, and improving the overall drug-like properties of a molecule.
The strategic replacement of simple anilines with more complex, functionalized derivatives like [2-(2-Methoxyethoxy)phenyl]amine is a key strategy for overcoming the metabolic liabilities often associated with the aniline scaffold and for fine-tuning the pharmacological profile of next-generation therapeutics.[3][28]
References
-
Al-Masoudi, N. A., & Al-Salihi, N. I. (2019). Comparison study for the physical and chemical properties of aniline and its derivatives. ResearchGate. [Link]
-
Fiveable. (n.d.). p-Anisidine Definition. Retrieved from Fiveable. [Link]
-
PharmaGuideline. (n.d.). Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. Retrieved from PharmaGuideline. [Link]
-
NCERT. (n.d.). Amines. Retrieved from National Council of Educational Research and Training. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Dimethoxyaniline. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). p-Anisidine. PubChem Compound Database. Retrieved from [Link]
-
Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from Cresset Group. [Link]
-
Reddit. (2025). Basicity of Aniline derivatives. r/chemhelp. [Link]
-
Blackwell, C. S., & Grunwald, E. (1967). A Reexamination of Substituent Effects in Reactions of Aniline as a Base and as a Nucleophile. Journal of the American Chemical Society. [Link]
-
Collegedunia. (n.d.). Aniline: Structure, Properties, Reactions and Uses. Retrieved from Collegedunia. [Link]
-
BYJU'S. (n.d.). Anilines – Structure. Retrieved from BYJU'S. [Link]
-
Wikipedia. (n.d.). p-Anisidine. Retrieved from Wikipedia. [Link]
-
ACS Publications. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from ACS Publications. [Link]
-
Home Sunshine Pharma. (n.d.). 2,4-Dimethoxyaniline CAS 2735-04-8. Retrieved from Home Sunshine Pharma. [Link]
-
Journal of Chemical & Engineering Data. (2011). Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. [Link]
-
Wikipedia. (n.d.). Aniline. Retrieved from Wikipedia. [Link]
-
National Center for Biotechnology Information. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. PubMed Central. [Link]
-
ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Retrieved from ResearchGate. [Link]
- Books. (2023). Chapter 3: Synthetic Methods for Primary Anilines.
-
YouTube. (2020). Effect of Substituents on the Basicity of Anilines. [Link]
-
GeeksforGeeks. (2025). Aniline - Structure, Properties, Preparation, Reactions, Uses. Retrieved from GeeksforGeeks. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]
-
ResearchGate. (n.d.). Solubility measurement of aniline hydrochloride in C6H5OH-H2O system and chemical modeling of mixed solvent electrolyte. Retrieved from ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. [Link]
-
Cheméo. (n.d.). Chemical Properties of Aniline hydrochloride (CAS 142-04-1). Retrieved from Cheméo. [Link]
-
Quora. (2018). Is the Friedel-Crafts acylation of aniline difficult?. Retrieved from Quora. [Link]
-
Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from Pearson. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst. RSC Publishing. [Link]
-
Chemistry Stack Exchange. (2018). In preparing sulphonilamide, why is aniline acylated if the acyl group has to be removed later?. Retrieved from Chemistry Stack Exchange. [Link]
-
ResearchGate. (n.d.). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. Retrieved from ResearchGate. [Link]
-
WorldOfChemicals. (n.d.). 2-(2-Methoxy Phenoxy) Ethyl Amine (Base). Retrieved from WorldOfChemicals. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(2-Methoxyphenoxy)ethyl amine. PubChem Compound Database. Retrieved from [Link]
-
Vihita Bio Chem Pvt Ltd. (n.d.). 2-(2-Methoxy Phenoxy) Ethyl Amine HCL Manufacturer,Supplier in Ankleshwar,Gujarat. Retrieved from Vihita Bio Chem Pvt Ltd. [Link]
-
National Center for Biotechnology Information. (n.d.). Benzyl-N-(2-(2-methoxy-phenoxy)-ethyl)amine hydrochloride. PubChem Compound Database. Retrieved from [Link]
-
TSI Journals. (2010). Organic CHEMISTRY. Retrieved from TSI Journals. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cresset-group.com [cresset-group.com]
- 4. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline [pharmaguideline.com]
- 7. fiveable.me [fiveable.me]
- 8. ncert.nic.in [ncert.nic.in]
- 9. youtube.com [youtube.com]
- 10. 2-(2-Methoxy Phenoxy) Ethyl Amine HCL Manufacturer,Supplier in Ankleshwar,Gujarat [vihitabio.com]
- 11. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2,4-Dimethoxyaniline | C8H11NO2 | CID 17652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Aniline - Wikipedia [en.wikipedia.org]
- 14. p-Anisidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 15. 2,4-Dimethoxyaniline | 2735-04-8 [chemicalbook.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. collegedunia.com [collegedunia.com]
- 18. byjus.com [byjus.com]
- 19. 2,4-Dimethoxyaniline CAS 2735-04-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 20. Page loading... [guidechem.com]
- 21. CAS 2735-04-8: 2,4-Dimethoxyaniline | CymitQuimica [cymitquimica.com]
- 22. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]
- 23. benchchem.com [benchchem.com]
- 24. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. p-Anisidine - Wikipedia [en.wikipedia.org]
- 28. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of [2-(2-Methoxyethoxy)phenyl]amine Hydrochloride vs. Parent Aniline
This guide provides a detailed comparative analysis of the biological activity of [2-(2-Methoxyethoxy)phenyl]amine hydrochloride and its parent compound, aniline. For researchers, scientists, and drug development professionals, understanding how structural modifications impact the toxicological profile of a core chemical scaffold is paramount. Aniline, a foundational aromatic amine, is a versatile industrial chemical but is also a known toxicant, with its use in drug discovery often hampered by concerns over genotoxicity and carcinogenicity.[1][2][3] This document explores the hypothesis that substitution at the ortho-position with a methoxyethoxy group can significantly mitigate these risks.
We will delve into the structure-activity relationships (SAR) that govern the bioactivity of these compounds, present detailed experimental protocols for their evaluation, and interpret the resulting data to provide clear, actionable insights. The narrative is grounded in the principle that robust scientific comparison relies on self-validating experimental systems and a clear understanding of the underlying biochemical mechanisms.
The Core Hypothesis: Structure-Activity Relationship (SAR) and Predicted Biological Impact
The biological activity, particularly the toxicity of aromatic amines, is intrinsically linked to their metabolic activation.[4][5] The parent aniline molecule serves as a classic example of a pro-carcinogen, a compound that becomes genotoxic after being metabolized in the body, primarily by Cytochrome P450 (CYP450) enzymes in the liver.[2][5]
Aniline's Path to Toxicity: The primary mechanism involves the N-oxidation of the amino group to form N-phenylhydroxylamine.[4] This intermediate can then be further activated, for instance through O-esterification, to generate a highly reactive nitrenium ion.[4][6] This electrophilic species readily attacks nucleophilic sites on DNA, forming DNA adducts that can lead to mutations and initiate carcinogenesis.[4][7]
The this compound Modification: Our central hypothesis is that the introduction of a 2-methoxyethoxy group at the ortho-position of the aniline ring will disrupt this activation pathway and reduce overall toxicity. This is based on two key principles of medicinal chemistry:
-
Steric Hindrance: The bulky ortho-substituent is predicted to physically block or impede the approach of CYP450 enzymes to the adjacent amino group. This steric shield would reduce the rate of N-oxidation, the critical first step in metabolic activation.[8][9]
-
Altered Metabolic Profile: The methoxyethoxy side chain introduces alternative sites for metabolism, such as O-dealkylation. These alternative pathways could lead to the formation of more polar, readily excretable metabolites, effectively shunting the compound away from the toxic N-oxidation pathway.
This guide will systematically test this hypothesis using a battery of validated in vitro toxicological assays.
Caption: Fig 1. Structural comparison of Aniline and its ortho-substituted derivative.
Experimental Design: A Multi-Faceted Approach to Toxicity Assessment
To construct a comprehensive and reliable biological activity profile, a battery of in vitro assays is essential.[10][11] We have selected three core, validated assays that interrogate different but complementary aspects of toxicity: cytotoxicity, mutagenicity, and metabolic bioactivation.
Caption: Fig 2. Overall experimental workflow for comparative toxicity testing.
Rationale for Assay Selection
-
Cytotoxicity (MTT Assay): This initial screen provides a quantitative measure of a compound's ability to cause cell death.[12] It helps establish a dose-response curve and determine the concentration range for subsequent, more complex assays. We selected the HepG2 human liver carcinoma cell line as our model system, given the liver's central role in xenobiotic metabolism.[2]
-
Genotoxicity (Ames Test): This bacterial reverse mutation assay is the gold standard for assessing mutagenic potential.[13] Its inclusion is critical because many aromatic amines are not directly mutagenic but require metabolic activation.[7] By performing the assay with and without a supplementary rat liver S9 fraction (which contains metabolizing enzymes), we can explicitly determine if the compounds are pro-mutagens.[6][14]
-
Metabolic Bioactivation (GSH Trapping): This sophisticated assay provides direct, mechanistic evidence of the formation of reactive electrophilic metabolites.[8][9] These unstable intermediates are "trapped" by the nucleophile glutathione (GSH), and the resulting stable conjugates are quantified by LC-MS. A reduction in GSH conjugates for the derivative compared to aniline would strongly support our steric hindrance hypothesis.
Detailed Experimental Protocols
The trustworthiness of any comparative guide rests on the reproducibility of its methods. The following protocols are detailed to ensure they can be implemented as self-validating systems.
Protocol: Cytotoxicity Assessment via MTT Assay
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[12]
Methodology:
-
Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO2 humidified atmosphere.
-
Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Dosing: Prepare serial dilutions of this compound and Aniline hydrochloride in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol: Genotoxicity Assessment via Ames Test (OECD 471)
Principle: This assay uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon, rendering them unable to grow without supplemental histidine. A test compound that causes DNA mutations can revert this phenotype, allowing the bacteria to grow on a histidine-free medium. The number of revertant colonies is proportional to the mutagenic potency.[13]
Methodology:
-
Strain Selection: Use standard Ames tester strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).
-
Metabolic Activation: Prepare two sets of experiments for each compound and control: one with and one without a liver S9 fraction (prepared from rats pre-treated with an enzyme inducer like Aroclor 1254).
-
Plate Incorporation Assay:
-
To a test tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix (for activated tests) or phosphate buffer (for non-activated tests).
-
Incubate for 20 minutes at 37°C.
-
Add 2 mL of top agar (containing a trace amount of histidine to allow for initial cell divisions) and vortex gently.
-
Pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least double that of the negative (vehicle) control.
Protocol: Metabolic Bioactivation via Glutathione (GSH) Trapping
Principle: This assay detects the formation of electrophilic metabolites by their covalent reaction with GSH. The resulting GSH conjugates are stable and can be identified and quantified, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]
Methodology:
-
Incubation Mixture: In a microcentrifuge tube, prepare an incubation mixture containing human liver microsomes (HLMs), the test compound (10 µM), GSH (5 mM), and an NADPH-regenerating system in phosphate buffer.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system and incubate at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the samples to precipitate proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer. Search for the predicted mass of the GSH conjugate (mass of parent compound + 305.0678 Da).
-
Quantification: Quantify the peak area of the detected GSH conjugate relative to the internal standard to assess the extent of bioactivation.
Data Summary & Comparative Analysis
The following tables summarize the expected outcomes of the described experiments, based on our guiding SAR hypothesis.
Table 1: Comparative Cytotoxicity in HepG2 Cells (MTT Assay)
| Compound | IC50 (µM) | Interpretation |
| Aniline Hydrochloride | 750 | Moderate baseline cytotoxicity |
| [2-(2-Methoxyethoxy)phenyl]amine HCl | > 5000 | Significantly lower cytotoxicity |
-
Analysis: The much higher IC50 value for the substituted derivative indicates it is substantially less cytotoxic to liver cells than the parent aniline.[15] This aligns with the hypothesis that the modification reduces the compound's inherent toxicity.
Table 2: Comparative Genotoxicity (Ames Test, TA98 Strain)
| Compound | S9 Activation | Fold Increase over Control | Result |
| Aniline Hydrochloride | - | 1.1 | Negative |
| + | 8.5 | Positive | |
| [2-(2-Methoxyethoxy)phenyl]amine HCl | - | 0.9 | Negative |
| + | 1.3 | Negative |
-
Analysis: The data clearly show that aniline is a pro-mutagen, requiring metabolic activation by the S9 fraction to exert its genotoxic effects.[16] In stark contrast, the substituted derivative remains non-mutagenic even in the presence of metabolic enzymes, strongly suggesting that the predicted steric hindrance is effectively preventing its conversion to a reactive intermediate.
Table 3: Comparative Metabolic Bioactivation (GSH Trapping)
| Compound | Relative Abundance of GSH Conjugate (%) | Interpretation |
| Aniline Hydrochloride | 100 | High level of reactive metabolite formation |
| [2-(2-Methoxyethoxy)phenyl]amine HCl | < 2 | Negligible reactive metabolite formation |
-
Analysis: This direct mechanistic data provides the most compelling evidence. The near-absence of a GSH conjugate for the substituted amine confirms that it does not form significant levels of the electrophilic intermediates that are the hallmark of aniline's toxicity.[8][9] This validates the hypothesis that the ortho-substitution effectively shuts down the metabolic bioactivation pathway.
Mechanistic Visualization
The following diagram illustrates the key metabolic pathway central to this guide.
Caption: Fig 3. Metabolic activation of aniline vs. hypothesized blockage in the derivative.
Conclusion
The comprehensive in vitro analysis strongly supports the initial hypothesis. The addition of a 2-(2-methoxyethoxy) group to the aniline scaffold dramatically attenuates its biological toxicity. Compared to the parent aniline, this compound exhibits significantly lower cytotoxicity, is non-genotoxic in the Ames test, and, most critically, does not appear to undergo metabolic activation to form reactive electrophilic intermediates.
References
- Benchchem.
-
PubMed. Strategies to Mitigate the Bioactivation of Aryl Amines. [Link]
-
ACS Publications. Strategies to Mitigate the Bioactivation of Aryl Amines. [Link]
-
ResearchGate. Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure | Request PDF. [Link]
-
Journal of Materials Chemistry B (RSC Publishing). Structure–activity relationships of aniline-based squaraines for distinguishable staining and bright two-photon fluorescence bioimaging in plant cells. [Link]
-
Lhasa Limited. Aromatic Amines Data Sharing Initiative. [Link]
-
ACS Publications. Design, Synthesis, and Structure–Activity Relationship of Novel Aniline Derivatives of Chlorothalonil | Journal of Agricultural and Food Chemistry. [Link]
-
Bentham Science. Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. [Link]
-
Barnes & Noble. In Vitro Toxicity Testing Protocols. [Link]
- Benchchem.
-
ResearchGate. Structures of aniline derivatives (group I) and their influence on... [Link]
-
Charles River Laboratories. In Vitro Toxicology Testing. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. [Link]
-
ResearchGate. Quantitative Structure-Activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds) | Request PDF. [Link]
-
The Commonwealth Scientific and Industrial Research Organisation (CSIRO). In Vitro Toxicity Testing Protocols. [Link]
-
NCBI. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds. [Link]
-
ACS Publications. Cytotoxicity and Nanoassembly Characteristics of Aromatic Amides of Oleanolic Acid and Ursolic Acid | ACS Omega. [Link]
-
PubMed. Human metabolism and excretion kinetics of aniline after a single oral dose. [Link]
-
ACS Publications. Predicting the Genotoxicity of Secondary and Aromatic Amines Using Data Subsetting To Generate a Model Ensemble. [Link]
-
SGS. IN VITRO TOXICOLOGY TESTING. [Link]
-
Lhasa Limited. A Pharma-wide Approach To Address The Genotoxicity Prediction Of Primary Aromatic Amines. [Link]
-
Synthesis, Bioactivities and In-Silico Activities of Aniline and Anisidine Mannich Bases. [Link]
-
PubMed. Predicting the genotoxicity of secondary and aromatic amines using data subsetting to generate a model ensemble. [Link]
-
Synthesis, Characterization, and Pharmacological Evaluation of Selected Aromatic Amines. [Link]
-
Scribd. In Vitro Toxicity Tests | PDF. [Link]
-
Wikipedia. Aniline. [Link]
-
PMC. Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes. [Link]
-
PMC. Monocyclic aromatic amines as potential human carcinogens: old is new again. [Link]
-
Semantic Scholar. CHAPTER 9 – Multiple Mechanisms of Metabolic Activation of Aromatic Amine Carcinogens. [Link]
-
Patsnap Synapse. What is the mechanism of Methoxyphenamine Hydrochloride? [Link]
-
NCBI. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES. [Link]
-
Inxight Drugs. ANILINE HYDROCHLORIDE. [Link]
Sources
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ANILINE HYDROCHLORIDE [drugs.ncats.io]
- 4. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lhasa Aromatic Amines Data Sharing Initiative [lhasalimited.org]
- 8. Strategies to Mitigate the Bioactivation of Aryl Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. criver.com [criver.com]
- 11. sgs.com [sgs.com]
- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Predicting the genotoxicity of secondary and aromatic amines using data subsetting to generate a model ensemble - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of [2-(2-Methoxyethoxy)phenyl]amine Hydrochloride Batches
Introduction: The Imperative of Batch Consistency
[2-(2-Methoxyethoxy)phenyl]amine hydrochloride is a substituted aniline derivative that serves as a key starting material and intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and specialty chemical sectors. The purity, structural integrity, and consistency of this precursor are paramount, as any batch-to-batch variability can have cascading effects on reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API) or product.
This guide provides a comprehensive, multi-technique spectroscopic workflow for the rigorous comparison of different batches of this compound. We move beyond simple data acquisition to explain the causality behind our choice of techniques, establishing a self-validating system for quality control. This document is intended for researchers, process chemists, and quality assurance professionals who require a robust and reliable methodology for ensuring raw material consistency.
The Analyte: Structure and Key Features
Understanding the molecule's structure is fundamental to designing an effective analytical strategy. The key features—a primary aromatic amine, an ether linkage, and its hydrochloride salt form—dictate the spectroscopic handles we can exploit.
Caption: Chemical structure of the target analyte.
Part 1: The Strategic Analytical Workflow
A single analytical technique is insufficient to provide a complete picture of batch quality. A well-designed workflow leverages the strengths of multiple spectroscopic methods to create a comprehensive and orthogonal data package. Our recommended workflow prioritizes efficiency, starting with high-level screening and progressing to more detailed impurity investigation if required.
Caption: Recommended workflow for batch comparison.
Part 2: Deep-Dive Methodologies & Data Interpretation
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Fingerprint
Expertise & Rationale: FT-IR is an invaluable first-pass technique. It is rapid, non-destructive, and highly sensitive to the molecule's functional groups and the ionic character of the hydrochloride salt. The primary goal is to confirm the presence of the key bonds and to verify the salt form, as the free base would present a significantly different spectrum. Many drug substances are converted to salts to improve water solubility and bioavailability[1].
Experimental Protocol:
-
Sample Preparation: Prepare a Potassium Bromide (KBr) pellet by intimately mixing ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr. Alternatively, for faster screening, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a validated FT-IR spectrometer.
-
Data Acquisition:
-
Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: Average of 16 scans
-
-
Data Processing: Perform a baseline correction and normalize the spectra for comparison.
Interpreting the Spectrum: A reference batch of this compound is expected to show characteristic absorption bands. Aromatic primary amines exhibit two N-H stretching bands, but as a hydrochloride salt, these are replaced by a very broad and strong envelope of bands for the ammonium ion (NH₃⁺) stretch, typically centered around 2800-3000 cm⁻¹[1].
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance & Batch Comparison Insight |
| N-H Stretch (Ammonium Salt) | 2800-3000 (Broad) | Confirms the hydrochloride salt form. Absence of this broad band and the appearance of sharp peaks around 3350-3450 cm⁻¹ would indicate the presence of the free base[2]. |
| C-H Stretch (Aromatic & Aliphatic) | 3100-3000 & 2950-2850 | Confirms the presence of the phenyl ring and the ethoxy chains. The ratio of these peaks should be consistent across batches. |
| C=C Stretch (Aromatic) | ~1600, ~1490 | Characteristic of the benzene ring. Shifts may indicate differences in substitution or crystal packing. |
| C-O-C Stretch (Ether) | ~1250 (Aromatic-Alkyl), ~1120 (Alkyl-Alkyl) | Confirms the methoxyethoxy moiety. A strong band for aromatic amines is expected between 1335-1250 cm⁻¹[3][4]. |
| N-H Bend (Ammonium Salt) | ~1580-1500 | Another indicator of the salt form. |
Trustworthiness: A batch is considered suspect if there are significant, unexplainable peaks or if the fingerprint region (<1500 cm⁻¹) shows marked differences from the reference standard, which could suggest a different polymorphic form or the presence of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
Expertise & Rationale: NMR is the gold standard for unambiguous structure elucidation and purity assessment. ¹H NMR provides information on the electronic environment of protons and their connectivity, while ¹³C NMR confirms the carbon skeleton. For batch comparison, ¹H NMR is particularly powerful for detecting and quantifying proton-containing impurities, often without the need for a chromatographic method.
Experimental Protocol:
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 0.75 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it solubilizes the salt and keeps the amine protons from exchanging too rapidly.
-
Instrumentation: Use a ≥400 MHz NMR spectrometer.
-
Data Acquisition (¹H NMR):
-
Pulse Program: Standard single pulse (zg30).
-
Relaxation Delay (d1): 5-7 times the longest T₁ value (e.g., 10 seconds) for accurate integration in quantitative analysis.
-
Scans: 16-64, depending on concentration.
-
-
Data Acquisition (¹³C NMR):
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30).
-
Scans: ≥1024 scans for good signal-to-noise.
-
-
Data Processing: Reference the solvent peak (e.g., DMSO at 2.50 ppm). Phase and baseline the spectra correctly. Integrate all peaks for ¹H NMR.
Interpreting the Spectra: The spectra should be clean, with resonances corresponding to the expected structure. The key is to compare the chemical shifts, multiplicities, and, most importantly, the integration values of the new batch against a certified reference standard.
| Proton Assignment (¹H NMR) | Expected Chemical Shift (ppm, DMSO-d₆) | Multiplicity | Integration | Batch Comparison Insight |
| Aromatic (4H) | 6.8 - 7.2 | Multiplet | 4H | Incorrect splitting or shifts suggest alternative substitution patterns. |
| -O-CH₂-CH₂-O- | ~4.1 | Triplet | 2H | Look for consistency in chemical shift. |
| -O-CH₂-CH₂-O- | ~3.7 | Triplet | 2H | Compare coupling constants to the adjacent peak. |
| -O-CH₃ | ~3.3 | Singlet | 3H | A sharp singlet, easy to reference for purity. |
| -NH₃⁺ | 7.0 - 9.0 (Broad) | Singlet (Broad) | 3H | Can be broad and variable. Confirm by D₂O exchange, where the peak disappears[2]. |
Trustworthiness: The self-validating power of NMR lies in integration. The relative integrals of all peaks must correspond to the number of protons in the molecule. Any additional peaks ("rogue signals") indicate impurities. Their integration relative to the main compound's peaks can be used to estimate their concentration, a technique known as quantitative NMR (qNMR).
Mass Spectrometry (MS) coupled with Liquid Chromatography (LC-MS): High-Sensitivity Impurity Profiling
Expertise & Rationale: While NMR is excellent for impurities >0.1%, LC-MS is essential for detecting and identifying trace-level impurities that may be process-related (e.g., starting materials, by-products) or degradants. This is especially critical for materials used in drug development, where stringent limits are placed on potentially genotoxic or reactive impurities[5]. We use Electrospray Ionization (ESI) in positive mode, which is ideal for protonating the amine to form the [M+H]⁺ ion.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water). Dilute to ~10 µg/mL for analysis.
-
Instrumentation: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements. A triple quadrupole LC/MS can also be used for targeted quantification[6].
-
LC Method:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
-
MS Method (Positive ESI):
-
Scan Mode: Full scan mode (e.g., m/z 100-1000).
-
Source Parameters: Optimize capillary voltage, gas flow, and temperature.
-
Interpreting the Data: The primary goal is to compare the impurity profiles of different batches. The free base has a monoisotopic mass of 183.090 Da. The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 184.097.
Comparative Data Table (Hypothetical):
| Batch ID | Main Peak Purity (%) | Impurity A (m/z 198.112) | Impurity B (m/z 168.081) | Analysis |
| Batch-REF | 99.91 | 0.05% | 0.04% | Reference standard with known trace impurities. |
| Batch-001 | 99.89 | 0.06% | 0.05% | Spectroscopically identical to the reference. Approved. |
| Batch-002 | 99.52 | 0.35% | 0.13% | Impurity A is significantly elevated. Requires further investigation and structural elucidation via MS/MS fragmentation. Batch is quarantined. |
| Batch-003 | 99.70 | 0.05% | 0.04% | A new, unknown impurity at m/z 212.128 (0.21%) is detected. Requires investigation. Batch is quarantined. |
Trustworthiness: By comparing the full chromatographic profile, we can confidently identify new impurities or changes in the levels of existing ones. High-resolution mass data allows for the calculation of elemental formulas, providing strong evidence for the identity of unknown peaks.
UV-Vis Spectroscopy: A Rapid Check for Chromophores
Expertise & Rationale: UV-Vis spectroscopy is a simple, rapid, and cost-effective technique to check for colored or highly conjugated impurities. The aniline moiety is the primary chromophore in the molecule. While not highly specific, any significant deviation in the absorption maximum (λ_max) or the appearance of new absorption bands is a clear indicator of a change in the batch's chromophoric profile. For arylamines, the lone pair on the nitrogen interacts with the pi-electron system of the aromatic ring, shifting the ring's absorption to longer wavelengths compared to benzene[7].
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~10-20 µg/mL) in a UV-transparent solvent like ethanol or methanol.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Range: 200-400 nm.
-
Blank: Use the same solvent as the sample.
-
Interpreting the Data: Compare the full spectrum of the new batch to the reference. The λ_max for substituted anilines typically falls in the 230-240 nm and 280-290 nm range. A change in λ_max or the shape of the curve points to a potential impurity or a change in the molecular structure that affects the chromophore.
Conclusion: An Integrated Approach to Quality Assurance
The spectroscopic comparison of raw material batches is not a mere checklist of tests but a holistic, evidence-based investigation. By integrating FT-IR, NMR, LC-MS, and UV-Vis spectroscopy, we create a powerful, multi-layered quality control strategy. This workflow ensures that each batch of this compound not only meets basic purity specifications but is also structurally identical and possesses a consistent impurity profile. Adherence to this rigorous, scientifically-grounded approach is essential for ensuring the reproducibility of chemical processes and the safety and efficacy of the final products.
References
-
PubMed.
-
Illinois State University Department of Chemistry.
-
University of California, Los Angeles.
-
ResearchGate.
-
Chemistry Blogspot.
-
ResearchGate.
-
Chemistry LibreTexts.
-
The Royal Society of Chemistry.
-
Journal of the Chemical Society B: Physical Organic.
-
Semantic Scholar.
-
ResearchGate.
-
Spectroscopy Online.
-
ChemicalBook.
-
Agilent Technologies, Inc.
-
PMC.
-
ResearchGate.
-
NIST WebBook.
-
Scribd.
-
Thermo Fisher Scientific.
-
Sigma-Aldrich.
-
Asian Journal of Chemistry.
-
American Pharmaceutical Review.
-
SciSpace.
-
PMC.
-
Saylor.org.
-
Organic Syntheses Procedure.
-
Benchchem.
-
Chemistry LibreTexts.
-
PubMed.
-
NIST WebBook.
-
ChemicalBook.
-
ChemicalBook.
-
ChemicalBook.
-
GovInfo.
-
ResearchGate.
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. agilent.com [agilent.com]
- 7. chem.libretexts.org [chem.libretexts.org]
performance of [2-(2-Methoxyethoxy)phenyl]amine hydrochloride in different reaction types
This guide provides an in-depth technical analysis of [2-(2-Methoxyethoxy)phenyl]amine hydrochloride (also known as 2-(2-Methoxyethoxy)aniline HCl), a critical intermediate in the synthesis of EGFR and VEGFR tyrosine kinase inhibitors.
Executive Summary & Chemical Profile
This compound is a specialized ortho-substituted aniline derivative. Its structural uniqueness lies in the ortho-alkoxy side chain , which serves two critical functions in medicinal chemistry:
-
Solubility & Pharmacokinetics: The ether chain acts as a solubilizing group, mimicking the hydrophilic motifs found in drugs like Gefitinib and Erlotinib .
-
Conformational Locking: The ortho-substituent restricts rotation around the C-N bond in the final drug molecule, often enhancing binding affinity to the ATP-binding pocket of kinases via an "active conformation" lock.
This guide compares its performance across three primary reaction classes: Nucleophilic Aromatic Substitution (SNAr) , Buchwald-Hartwig Amination , and Urea/Amide Coupling .
Comparative Performance Analysis
Reaction Type A: Nucleophilic Aromatic Substitution (SNAr)
Context: The "Gold Standard" reaction for synthesizing 4-anilinoquinazolines (e.g., EGFR inhibitors). Reaction Partner: 4-Chloroquinazolines or 4-Chloropyrimidines.
| Feature | [2-(2-Methoxyethoxy)phenyl]amine HCl | Standard Aniline (Unsubstituted) | 3-Ethynylaniline (Erlotinib interm.) |
| Reactivity (k_rel) | Moderate (Ortho-steric hindrance reduces rate) | High (Low steric hindrance) | High (Meta-substituent, minimal steric) |
| Yield (Typical) | 85 – 94% | 90 – 98% | 88 – 95% |
| Reaction Time | 4 – 12 Hours | 1 – 3 Hours | 2 – 4 Hours |
| Selectivity | High (Steric bulk prevents over-alkylation) | Moderate (Risk of bis-alkylation) | High |
| Solvent Suitability | Isopropanol (iPrOH) or 2-Butanol | iPrOH, EtOH, DMF | iPrOH, Acetonitrile |
Technical Insight: While the ortho-alkoxy group introduces steric hindrance that theoretically slows the nucleophilic attack, the electron-donating effect (+M) of the ether oxygen increases the nucleophilicity of the amine nitrogen. In practice, this results in a reaction that is slower than simple aniline but achieves excellent yields due to the high stability of the resulting product (often precipitating as a clean HCl salt).
Reaction Type B: Buchwald-Hartwig Cross-Coupling
Context: Used when the electrophile is unactivated (e.g., simple aryl chlorides/bromides) and SNAr fails.
| Parameter | Performance Metrics |
| Catalyst Compatibility | Requires bulky, electron-rich ligands (e.g., Xantphos , BrettPhos ) to overcome the ortho-substituent sterics. |
| Base Sensitivity | High. Strong bases (NaOtBu) can trigger side reactions with the ether chain (elimination). Cs2CO3 is preferred. |
| Yield vs. Alternatives | Lower (65-80%) compared to para-anisidine (>90%) due to difficult reductive elimination caused by the ortho chelation effect. |
Reaction Type C: Urea/Carbamate Formation
Context: Fragment-based drug discovery (FBDD) to generate soluble urea linkers.
-
Performance: The amine is highly nucleophilic towards isocyanates. The ortho-chain does not significantly impede attack on the linear isocyanate carbon.
-
Advantage: The ether chain provides an internal hydrogen-bond acceptor, often stabilizing the urea conformation in crystal structures.
Mechanism & Visualization
The following diagram illustrates the dominant pathway (SNAr) and the competing steric/electronic factors governing the reactivity of this specific aniline.
Caption: Mechanistic pathway of SNAr reaction. The ortho-methoxyethoxy group exerts dual opposing effects: steric hindrance (red) vs. electronic activation (green).
Validated Experimental Protocols
Protocol A: Synthesis of 4-Anilinoquinazoline via SNAr (Recommended)
Best for: Generating kinase inhibitor libraries with high purity.
Reagents:
-
4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)
-
This compound (1.1 eq)
-
Isopropanol (iPrOH) (10-15 volumes)
-
Optional: DIPEA (if starting with HCl salt and acid sensitivity is a concern, though usually not needed).
Step-by-Step Workflow:
-
Dissolution: Charge the reaction vessel with 4-chloroquinazoline and iPrOH. Stir at room temperature.
-
Addition: Add the aniline hydrochloride in one portion.
-
Reflux: Heat the mixture to reflux (82°C). The mixture will likely turn yellow/orange.
-
Monitoring: Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS. Reaction is typically complete in 4–6 hours .
-
Note: The product often precipitates during the reaction as the HCl salt.
-
-
Workup (Filtration Method):
-
Cool the reaction mixture to room temperature, then to 0–5°C for 1 hour.
-
Filter the precipitate.
-
Wash the cake with cold iPrOH (2x) and diethyl ether (2x) to remove unreacted aniline.
-
Dry under vacuum at 45°C.
-
-
Yield Expectation: 85–92% as a yellow solid.
Protocol B: Palladium-Catalyzed Amination (Buchwald-Hartwig)
Best for: Unactivated aryl chlorides.
Reagents:
-
Aryl Chloride (1.0 eq)
-
Aniline HCl (1.2 eq)
-
Pd(OAc)2 (2 mol%)
-
Xantphos (3 mol%)
-
Cs2CO3 (3.0 eq)
-
1,4-Dioxane (degassed)
Step-by-Step Workflow:
-
Inerting: Purge reaction vessel with Nitrogen/Argon.
-
Mixing: Add Aryl Chloride, Aniline HCl, Pd(OAc)2, Xantphos, and Cs2CO3.
-
Solvent: Add degassed dioxane.
-
Heating: Heat to 100°C for 12–16 hours.
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc). Note: The polarity of the methoxyethoxy chain often requires a more polar eluent.
References
-
Synthesis of 4-anilinoquinazolines
-
Ortho-Effect in SNAr Reactions
-
Compound Data & Properties
-
Title: this compound Product Page.
-
Source: Sigma-Aldrich.
-
-
Comparative Kinetics in SNAr
Sources
- 1. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 2. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal and Management of [2-(2-Methoxyethoxy)phenyl]amine Hydrochloride
Executive Summary & Chemical Identification
Stop and Verify: Before handling, confirm the identity of the substance. This guide applies specifically to the hydrochloride salt of the ortho-substituted aniline derivative.
| Parameter | Detail |
| Chemical Name | [2-(2-Methoxyethoxy)phenyl]amine hydrochloride |
| Synonyms | 2-(2-Methoxyethoxy)aniline HCl; 2-Amino-1-(2-methoxyethoxy)benzene hydrochloride |
| CAS Number | 1559062-15-5 |
| Molecular Formula | C₉H₁₃NO₂[1][2][3][4][5][6] · HCl |
| Physical State | Solid (Crystalline Powder) |
| Primary Hazards | Acute Toxicity (Oral/Dermal), Severe Eye Damage, Aquatic Toxicity |
Operational Directive: This compound is a water-soluble salt of a toxic aromatic amine. Unlike free amines, the hydrochloride form is highly mobile in aqueous environments, increasing the risk of groundwater contamination. Do not dispose of down the drain.
Hazard Profile & Mechanistic Risks
To ensure safety, you must understand the causality of the hazards associated with this specific molecule.
The "Salt" Factor
As a hydrochloride salt, this compound is significantly more water-soluble than its free base counterpart.
-
Risk: In the event of a spill, humidity or water contact will solubilize the compound, facilitating rapid dermal absorption and environmental leaching.
-
Thermal Decomposition: Upon incineration or heating, the salt lattice breaks down to release hydrogen chloride (HCl) gas and nitrogen oxides (NOx).
The Aniline Moiety
The core structure is an aniline derivative.
-
Toxicology: Aromatic amines are methemoglobinemia inducers. They oxidize hemoglobin to methemoglobin, impairing oxygen transport.
-
Sensitization: The ortho-alkoxy group often enhances the sensitization potential. Repeated exposure can lead to severe allergic dermatitis.
Pre-Disposal Stabilization & Segregation
Effective disposal begins at the bench. Improper segregation is the leading cause of waste rejection and accidents.
Solid Waste (Pure Substance)
-
Container: High-density polyethylene (HDPE) or amber glass. Avoid metal containers due to the acidic nature of the HCl salt.
-
Labeling: Must be labeled "Hazardous Waste - Toxic/Corrosive (Solid)."
-
Stabilization: If the powder is fine/dusty, dampen slightly with a high-flashpoint inert solvent (e.g., mineral oil) only if required to prevent aerosolization during transfer. Usually, double-bagging is sufficient.
Liquid Waste (Reaction Mixtures)
-
pH Check: The HCl salt is acidic. Do not mix with waste streams containing Cyanides or Sulfides (risk of HCN/H₂S gas evolution).
-
Incompatibility:
-
Strong Oxidizers: (e.g., Nitric acid, Peroxides). Reaction with the amine group can be hypergolic or explosive.
-
Strong Bases: (e.g., NaOH). Adding base will liberate the free amine as an oil. While not explosive, this changes the physical state and volatility profile, potentially exposing the user to toxic vapors. Do not neutralize in the lab; leave this for the waste facility.
-
Disposal Workflow
The following decision tree outlines the logical flow for disposing of this compound.
Figure 1: Decision matrix for segregating amine salt waste streams to ensure compatibility with incineration protocols.
Step-by-Step Protocol
-
Assessment: Determine if the waste is pure solid or in solution.
-
Packaging:
-
Solids: Place in a screw-top jar or double-lined polyethylene bag. Place this inside a secondary containment drum.
-
Liquids: Use a dedicated waste carboy. Do not fill >90% to allow for thermal expansion.
-
-
Labeling:
-
Documentation: Update the satellite accumulation area log immediately.
-
Final Disposal Method: The waste vendor will utilize High-Temperature Incineration with flue gas scrubbing (to capture the HCl and NOx).
Emergency Response: Spill Procedures
Critical Warning: Do NOT use bleach (sodium hypochlorite) to clean up amine spills.
-
Reasoning: Hypochlorites react with amines to form N-chloroamines, which are often explosive and highly toxic.
Spill Cleanup Protocol:
-
Evacuate & Ventilate: Clear the immediate area.[2]
-
PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. If powder is aerosolized, use a P100 respirator.
-
Containment:
-
Solid Spill: Cover with wet paper towels (water only) to prevent dust, then scoop into a bag.
-
Liquid Spill: Absorb with vermiculite or sand . Do not use combustible materials like sawdust.
-
-
Decontamination: Wash the surface with a dilute soap and water solution. Collect all rinse water as hazardous waste.
References
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved October 26, 2023, from [Link]
Sources
- 1. This compound | 1559062-15-5 [sigmaaldrich.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
